molecular formula C20H23N7O B12114110 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide

Cat. No.: B12114110
M. Wt: 377.4 g/mol
InChI Key: XXWXZRHTVOJJPG-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a benzamide group

Preparation Methods

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar compounds include:

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Used as a corrosion inhibitor.

    Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A pyrimidine derivative with potential medicinal applications. N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide is unique due to its specific combination of pyrimidine, imidazole, and benzamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3-methylbenzamide

InChI

InChI=1S/C20H23N7O/c1-13-5-4-6-16(9-13)18(28)26-19(22-8-7-17-11-21-12-23-17)27-20-24-14(2)10-15(3)25-20/h4-6,9-12H,7-8H2,1-3H3,(H,21,23)(H2,22,24,25,26,27,28)

InChI Key

XXWXZRHTVOJJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CN=CN2)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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